molecular formula C3H6O2 B1194009 Formaldehyde, polymer with ethenol CAS No. 26876-25-5

Formaldehyde, polymer with ethenol

Cat. No. B1194009
CAS RN: 26876-25-5
M. Wt: 74.08 g/mol
InChI Key: HIDUXZXZQUHSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formaldehyde is a gas at room temperature and is commercially available as a 37% solution in water, known as formalin . As a gas, it polymerizes into a white powder called paraformaldehyde . Formaldehyde can polymerize with phenol, cresol, urea, and melamine, and depending on the reaction conditions, it can form either a linear polymer or a network .


Synthesis Analysis

The current synthesis of formaldehyde relies on high temperatures to produce an aqueous solution, which requires energy-intensive water removal for its use as a C1 building block . A recent study reported the successful electrification of the direct synthesis of anhydrous formaldehyde from methanol . Sustainable formaldehyde is produced with Faraday efficiencies of 80% in an H-cell and even up to 90% and elevated current densities in a scaled-up flow reactor .


Molecular Structure Analysis

Formaldehyde, represented by the chemical formula CH₂O, is a fundamental organic compound and the simplest aliphatic aldehyde . The carbon–oxygen double bond imparts significant polarity to formaldehyde, making it highly reactive in chemical reactions .


Chemical Reactions Analysis

Formaldehyde can polymerize with phenol, cresol, urea, and melamine, and depending on the reaction conditions, it can form either a linear polymer or a network . For example, in phenol, there are two ortho and one para hydrogens which can participate in the polymerization . This would mean that the polymerization of trifunctional phenol with bifunctional methylene glycol is expected to lead to network formation .


Physical And Chemical Properties Analysis

Formaldehyde is a colorless, strong-smelling gas often found in aqueous solutions called formalin solution, with a maximum concentration of 37-40% . Solid (polymerized) forms of formaldehyde are also available, such as paraformaldehyde .

Safety and Hazards

Exposure to formaldehyde can irritate the skin, throat, lungs, and eyes . Repeated exposure to formaldehyde can possibly lead to cancer . Formaldehyde is a sensitizing agent that can trigger an allergic reaction in normal tissue after single or repeated exposures . It is also classified as a known human carcinogen (cancer-causing substance) by the International Agency for Research on Cancer and as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA) .

Future Directions

The current formaldehyde synthesis relies on high temperatures to produce an aqueous solution, which requires energy-intensive water removal for its use as a C1 building block . A recent study reported the successful electrification of the direct synthesis of anhydrous formaldehyde from methanol . This development paves the way for green industrial production processes .

properties

IUPAC Name

ethenol;formaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O.CH2O/c1-2-3;1-2/h2-3H,1H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDUXZXZQUHSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CO.C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

918439-35-7, 26876-25-5
Record name Ethenol, homopolymer, cyclic acetal with formaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918439-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formaldehyde, polymer with ethenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26876-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40914874
Record name Formaldehyde--ethenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Merocel

CAS RN

26876-25-5, 95673-15-7
Record name Polyvinyl alcohol formaldehyde foam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026876255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formaldehyde, polymer with ethenol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formaldehyde--ethenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.